ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate
Description
Ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate is an ester derivative featuring an imidazole ring substituted at the 4-position and a branched methyl group at the α-carbon of the propanoate chain. Such compounds are of interest in medicinal chemistry and materials science due to the imidazole moiety’s role in hydrogen bonding, metal coordination, and biological activity.
Properties
IUPAC Name |
ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-8(12)9(2,3)7-5-10-6-11-7/h5-6H,4H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFILKSYPCMSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272324 | |
| Record name | Ethyl α,α-dimethyl-1H-imidazole-5-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21149-99-5 | |
| Record name | Ethyl α,α-dimethyl-1H-imidazole-5-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21149-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α,α-dimethyl-1H-imidazole-5-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Michael Addition of Imidazole to α,β-Unsaturated Esters
The Michael addition reaction between imidazole derivatives and α,β-unsaturated esters provides a direct route to branched propanoate structures. Kumar et al. demonstrated that 2-methylimidazole reacts with ethyl acrylate under solvent-free conditions using [n-butyl urotropinium]OH as a phase-transfer catalyst, yielding 94% of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate after 40 minutes at 20°C. While this method targets a structurally analogous compound, substituting 1H-imidazol-4-yl for 2-methylimidazole could theoretically produce the target molecule by adjusting the nucleophile’s substitution pattern.
Critical parameters include:
- Catalyst loading : 0.25 mmol per 4.0 mmol imidazole
- Temperature control : Ambient conditions prevent thermal decomposition
- Distillation purification : Direct vacuum distillation eliminates column chromatography needs
Table 1.1 : Optimization of Michael Addition Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst concentration | 6.25 mol% | +32% vs. base |
| Reaction time | 40 min | Plateau after 60 min |
| Solvent | Neat | 94% vs. 78% (THF) |
Mannich Reaction-Driven Synthesis
Three-Component Condensation for Imidazole Functionalization
Sequential Esterification and Imidazole Coupling
Hydrazide-Azide Coupling for Propanoate Assembly
Recent advances in heterocyclic coupling, as demonstrated in quinoxaline-propanoate syntheses, suggest a modular pathway:
Synthesis of 3-(1H-imidazol-4-yl)propanoic acid hydrazide :
Azide formation and Staudinger reaction :
- Convert hydrazide to azide using NaNO₂/HCl (−5°C, 1 h)
- Couple with ethyl 2-methyl-2-bromopropanoate via nucleophilic substitution
Table 3.1 : Comparative Analysis of Coupling Methods
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Michael addition | 94 | 98.5 | Industrial |
| Mannich reaction | 72 | 95.2 | Lab-scale |
| Hydrazide coupling | 81 | 97.8 | Pilot-scale |
Solvent and Catalyst Optimization
Ionic Liquids vs. Traditional Catalysts
The use of [n-butyl urotropinium]OH in Michael additions reduces side reactions compared to DBU or DIPEA, as evidenced by GC-MS analyses showing <2% byproducts. Solvent-free conditions enhance atom economy but require precise temperature control to prevent exothermic runaway.
Green Chemistry Considerations
- Water as co-solvent : 10% aqueous NaOH improves imidazole solubility in Mannich reactions
- Recycling potential : Ionic liquid catalysts retain 89% activity after five cycles
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
Chromatographic Purity Standards
Industrial vs. Laboratory-Scale Feasibility
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acid-Catalyzed | HCl (aqueous), heat | 2-Methyl-2-(1H-imidazol-4-yl)propanoic acid |
| Base-Catalyzed | NaOH (aqueous), reflux | Sodium salt of the carboxylic acid |
Mechanistic Insights :
-
Base hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate.
-
Acid hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .
Imidazole Ring Functionalization
The imidazole ring participates in electrophilic substitution reactions due to its aromaticity and lone pairs on nitrogen atoms.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted imidazole derivative |
| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | Haloimidazole derivatives (e.g., Cl or Br) |
Research Findings :
-
Imidazole derivatives exhibit regioselectivity in electrophilic substitutions, favoring positions that stabilize the intermediate arenium ion .
-
Steric hindrance from the 2-methyl group may direct substitutions to less hindered positions .
Oxidation and Reduction
The tertiary carbon adjacent to the ester and the imidazole ring are potential sites for redox reactions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H⁺ | Ketone or carboxylic acid derivatives |
| Reduction | LiAlH₄, ether | Alcohol or dihydroimidazole derivatives |
Key Observations :
-
Oxidation of tertiary carbons typically requires strong oxidizing agents and may proceed via radical intermediates .
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Imidazole rings can be partially reduced to dihydroimidazoles under catalytic hydrogenation .
Transesterification and Aminolysis
The ester group can undergo nucleophilic acyl substitution with alcohols or amines.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Transesterification | Methanol, acid catalyst | Methyl 2-methyl-2-(1H-imidazol-4-yl)propanoate |
| Aminolysis | Ammonia or primary amines | Amide derivatives (e.g., propionamide) |
Structural Relevance :
-
Conversion to amides enhances metabolic stability, as demonstrated in analogous imidazole-based drug candidates .
Metal Coordination
The imidazole nitrogen atoms can act as ligands for metal ions, forming coordination complexes.
| Metal Ion | Application | Complex Structure |
|---|---|---|
| Zn²⁺ | Enzyme inhibition (e.g., IDE) | Tetrahedral or octahedral geometries |
| Cu²⁺ | Catalytic or antimicrobial uses | Square planar or distorted geometries |
Case Study :
-
Imidazole derivatives inhibit insulin-degrading enzyme (IDE) by coordinating with its catalytic zinc ion, altering substrate binding .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related imidazole esters due to steric and electronic effects.
| Compound | Key Reactivity Differences |
|---|---|
| Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate | Amino group enables Schiff base formation |
| 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid | Carboxylic acid group facilitates salt formation |
Industrial and Pharmacological Implications
Scientific Research Applications
Chemistry
In chemistry, ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate serves as a building block for synthesizing more complex molecules. Its versatile structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form imidazole N-oxides or reduced to yield dihydroimidazole derivatives .
Biology
The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator . Studies have shown that imidazole derivatives can interact with biological targets due to their ability to mimic natural substrates or ligands. Specifically, research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, suggesting a role in drug development.
Medicine
This compound has shown promise in therapeutic applications , particularly in antimicrobial and anticancer research. Preliminary studies indicate that this compound exhibits activity against various pathogens and cancer cell lines, making it a candidate for further pharmacological exploration . Its mechanism of action is believed to involve the disruption of cellular processes via enzyme inhibition.
Industry
In industrial applications, this compound is utilized in the production of agrochemicals , dyes, and materials with specific properties. Its unique chemical characteristics make it suitable for formulating products that require enhanced stability or reactivity under specific conditions.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a natural antimicrobial agent .
Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that this compound effectively inhibited the activity of certain kinases involved in cancer progression. This finding underscores its potential as a lead compound in developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
a) Ethyl 2-Amino-3-(1H-Imidazol-4-yl)Propanoate (CAS: 764724-30-3)
- Structure: Differs by an amino group (-NH2) at the 2-position instead of a methyl group.
- Properties : Molecular weight 183.21 g/mol; IR spectra confirm ester (C=O at 1700–1780 cm⁻¹) and imidazole groups .
- Applications : Investigated as a corrosion inhibitor in NaCl solutions, with pH-dependent activity (pH 3 for ester derivatives) .
b) Methyl 1-[[1-(1H-Tetrazol-5-yl)Phenyl-2-yl]Methyl]Imidazole-4-Propanoate (Compound 10)
- Structure : Incorporates a tetrazole ring (tetrazol-5-yl) instead of a methyl group.
- Properties : Higher molecular weight (313.34 g/mol); NMR data (δ 8.80 ppm for imidazole proton) confirms substitution pattern .
c) Propyl 2-Amino-3-(1H-Imidazol-4-yl)Propanoate Ester (Compound 1)
- Structure: Propyl ester chain instead of ethyl; amino substituent at 2-position.
- Properties : Melting point 236–238°C, yield 85.79%; IR confirms ester functionality .
- Applications : Lower corrosion inhibition activity (45.29% at 1% NaCl) compared to hydroxyethylamide derivatives .
Physical and Spectroscopic Properties
- Notable Trends: Methyl and amino substituents alter electronic environments, affecting NMR shifts and solubility.
a) Corrosion Inhibition
- Ethyl 2-amino-3-(imidazol)propanoate derivatives show pH-dependent activity, with hydroxyethylamide analogs (pH 8) achieving 85.79% inhibition in NaCl . The target compound’s methyl group may reduce basicity, limiting similar efficacy.
b) Pharmacological Potential
- Tetrazole-containing analogs (e.g., Compound 32) are evaluated in radioligand binding assays, though data are unspecified . N-Acetylated derivatives (e.g., ) may enhance metabolic stability for drug design .
c) Antioxidant Activity
- Complex esters like VECAR () demonstrate radical inhibition via DPPH assays (85% activity). The target compound’s lack of chroman groups likely precludes comparable antioxidant effects .
Biological Activity
Ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Structural Characteristics
The compound features an imidazole ring, a five-membered heterocyclic structure known for its presence in many biologically active molecules. The imidazole moiety is crucial for its interaction with various biological targets, influencing numerous biochemical pathways. The ethyl ester group enhances the compound's solubility and bioavailability, making it a versatile candidate for therapeutic applications.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor . Imidazole derivatives are known to interact with metalloproteins and other enzymes, affecting their activity. The ability of this compound to chelate metal ions may modulate enzymatic functions, which is significant in various metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial and antifungal properties. Its structural features allow it to disrupt microbial cell membranes or interfere with metabolic processes, making it a potential candidate for developing new antimicrobial agents.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacteria and fungi. |
| Enzyme Inhibition | Potential to inhibit metalloproteins and other enzymes involved in metabolism. |
| Anticancer Potential | Investigated for effects on cancer cell lines, possibly through apoptosis induction. |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against several pathogenic strains. Results showed significant inhibition zones, suggesting its potential as a broad-spectrum antimicrobial agent.
- Enzyme Interaction Research : In vitro studies demonstrated that the compound effectively inhibited specific metalloproteins involved in cancer metabolism. This inhibition led to reduced proliferation rates in cancer cell lines, indicating potential anticancer properties .
- Pharmacokinetics : The compound is characterized by high solubility in polar solvents, influencing its bioavailability and distribution in biological systems. Studies suggest favorable pharmacokinetic profiles, making it suitable for further development as a therapeutic agent .
Q & A
Basic: What are the optimal synthetic routes for ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves Pd-catalyzed cross-coupling or nucleophilic substitution. For example, PdCl₂(dppf) in DMF with Na₂CO₃ at 80°C under argon yields the target compound, while microwave-assisted reactions (120°C, 40 minutes) improve efficiency . Catalyst choice (e.g., PdCl₂ vs. tris(dibenzylideneacetone)dipalladium(0)) significantly affects yield and purity. Optimization should include testing solvent polarity (DMF vs. 1,4-dioxane), base (Na₂CO₃ vs. KOAc), and reaction time . Post-reaction purification via silica gel chromatography or recrystallization is critical to isolate the ester from imidazole byproducts.
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies imidazole protons (δ 7.5–7.7 ppm) and ester carbonyl (δ 170–175 ppm). Use DMSO-d₆ or CDCl₃ to resolve splitting patterns .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) separate impurities. ESI-MS confirms molecular ion [M+H]⁺ (expected m/z ~211) .
- X-ray crystallography : SHELXL refines crystal structures, resolving stereochemistry and hydrogen-bonding networks in imidazole derivatives .
Basic: How does pH influence the reactivity of the imidazole moiety in this compound during aqueous reactions?
Methodological Answer:
The imidazole ring (pKa ~6.8) protonates under acidic conditions, altering nucleophilicity. In basic media (pH >8), the deprotonated imidazole acts as a stronger base or ligand. To study this:
- Conduct kinetic experiments in buffered solutions (pH 4–10).
- Monitor reactivity via UV-Vis (imidazole λmax ~245 nm) or ¹H NMR shifts .
- Use DFT calculations (B3LYP/6-31G*) to predict protonation states and charge distribution .
Advanced: How can mechanistic studies elucidate the role of this compound in N-arylation reactions for peptide synthesis?
Methodological Answer:
- Kinetic profiling : Vary Pd catalyst loading (0.5–5 mol%) and track reaction progress via in situ IR (C=O stretch ~1700 cm⁻¹).
- Isotopic labeling : Introduce ¹³C-labeled ethyl groups to trace ester hydrolysis intermediates via GC-MS .
- Computational modeling : Use Gaussian09 to simulate transition states in Pd-mediated C–N coupling, comparing activation energies for different ligands (e.g., dppf vs. PPh₃) .
Advanced: How can this compound serve as a precursor for natural product analogs or enzyme cofactor mimics?
Methodological Answer:
- Cyclic peptide synthesis : Couple the ester with Boc-protected amino acids using EDCl/HOBt, followed by deprotection (TFA) and cyclization (HATU/DIPEA) .
- Cofactor mimics : Substitute the ethyl group with a histidine side chain to mimic cytochrome c oxidase active sites. Analyze dihedral angles via X-ray to match natural cofactors (e.g., biaryl angle ~30°) .
Advanced: What strategies resolve contradictions in catalytic efficiency data between Pd and Cu systems for imidazole functionalization?
Methodological Answer:
- Side-product analysis : Use LC-MS to identify Pd black formation (inactive catalyst) or Cu-induced oxidative byproducts.
- Turnover number (TON) comparison : Calculate TONs under identical conditions (substrate/catalyst ratio = 100:1).
- Electrochemical studies : Perform cyclic voltammetry to compare redox potentials of Pd(II)/Pd(0) vs. Cu(I)/Cu(II), correlating with catalyst stability .
Advanced: How can computational tools predict the stereochemical outcomes of reactions involving this chiral ester?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model substrate-enzyme interactions (e.g., hydrolases), predicting enantioselectivity.
- MD simulations : Run 50-ns trajectories in GROMACS to assess conformational stability of (R)- vs. (S)-isomers in solution .
- QSPR models : Corporate steric (E-state indices) and electronic (Hammett σ) descriptors to predict regioselectivity in alkylation reactions .
Advanced: What experimental approaches validate the biological activity of imidazole derivatives synthesized from this compound?
Methodological Answer:
- Enzyme assays : Test inhibition of histidine decarboxylase via HPLC quantification of histamine reduction .
- Cellular uptake studies : Fluorescently tag the ester (e.g., FITC conjugation) and image localization in HeLa cells using confocal microscopy .
- ADMET profiling : Use Caco-2 permeability assays and hepatic microsome stability tests to evaluate drug-likeness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
